An In-Depth Technical Guide to 1-(2,5-Dichlorophenyl)biguanide Hydrochloride: Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to 1-(2,5-Dichlorophenyl)biguanide Hydrochloride: Structure, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of 1-(2,5-Dichlorophenyl)biguanide hydrochloride, a molecule of interest within the broader class of biguanide derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its molecular structure, a plausible synthesis pathway, and an evidence-based discussion of its potential pharmacological activities.
Introduction: The Chemical Significance of Phenylbiguanides
The biguanide moiety, characterized by the formula HN(C(NH)NH2)2, is a cornerstone in medicinal chemistry.[1] Its derivatives have yielded landmark drugs such as metformin, an essential anti-diabetic agent, and proguanil, a key antimalarial drug.[2][3] The introduction of substituted phenyl rings to the biguanide scaffold modulates the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic characteristics. The specific substitution pattern on the phenyl ring is a critical determinant of biological activity. Dichlorination, in particular, has been shown to impart potent antimicrobial and other pharmacological effects in various molecular frameworks.[4][5] This guide focuses on the 2,5-dichloro substituted analogue, providing a foundational understanding for further research and development.
Molecular Structure and Physicochemical Properties
The molecular identity of 1-(2,5-Dichlorophenyl)biguanide hydrochloride is defined by its unique arrangement of atoms and the resulting chemical and physical characteristics.
Chemical Formula and Molecular Weight
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Chemical Formula: C₈H₁₀Cl₃N₅
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Molecular Weight: 282.56 g/mol [6]
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CAS Number: 4767-32-2[6]
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IUPAC Name: 1-(2,5-dichlorophenyl)biguanide;hydrochloride[6]
Structural Representation
The structure consists of a 2,5-dichlorophenyl group attached to a biguanide chain, which is protonated to form the hydrochloride salt.
SMILES: N=C(N)N=C(N)NC1=C(C=C(C=C1)Cl)Cl.Cl[6]
InChI Key: CKZRFWZMFVWDOW-UHFFFAOYSA-N[6]
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Melting Point | 211-215 °C | [6] |
| Boiling Point | 470.8 °C at 760 mmHg (Predicted) | [6] |
| Appearance | White to off-white solid (Predicted) | |
| Solubility | Soluble in polar solvents like water and ethanol. | |
| pKa | The biguanide moiety is strongly basic. | [1] |
Elucidation of Molecular Structure: A Spectroscopic Approach
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and biguanide protons. The 2,5-dichlorophenyl group will exhibit a characteristic splitting pattern for its three aromatic protons. The protons of the biguanide moiety will likely appear as broad signals due to nitrogen quadrupolar effects and proton exchange.
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Aromatic Protons (3H): Expected in the range of δ 7.0-7.5 ppm. The proton at C6 (adjacent to the NH group) will likely be a doublet, the proton at C3 a doublet of doublets, and the proton at C4 a doublet.
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Biguanide NH Protons (7H): Expected as broad, exchangeable signals in the range of δ 6.0-8.0 ppm.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 115-150 ppm). The carbons attached to chlorine (C2 and C5) will be downfield, as will the carbon attached to the nitrogen of the biguanide (C1). The other three aromatic carbons will be in the typical aromatic region.[6]
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Biguanide Carbons (2C): Two signals corresponding to the carbons of the biguanide chain are expected in the range of δ 155-165 ppm.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
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N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the multiple N-H bonds in the biguanide group.
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C=N Stretching: Strong absorption bands in the region of 1600-1680 cm⁻¹ due to the C=N bonds of the biguanide moiety.
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Aromatic C=C Stretching: Peaks in the region of 1400-1600 cm⁻¹.
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C-Cl Stretching: Strong absorptions in the fingerprint region, typically around 700-850 cm⁻¹.
Predicted Mass Spectrometry
Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.
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Molecular Ion Peak (M+H)⁺: Expected at m/z 246.0 (for the free base), corresponding to [C₈H₉Cl₂N₅ + H]⁺. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.
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Major Fragmentation Pathways: Likely fragmentation would involve the loss of ammonia, cyanamide, and cleavage of the bond between the phenyl ring and the biguanide chain.
Synthesis of 1-(2,5-Dichlorophenyl)biguanide hydrochloride
The synthesis of phenylbiguanides is a well-established chemical transformation, typically involving the reaction of a corresponding aniline with dicyandiamide.[7] The following section outlines a detailed, plausible experimental protocol for the synthesis of 1-(2,5-Dichlorophenyl)biguanide hydrochloride.
Synthesis Workflow
The synthesis can be conceptualized as a two-step process: the formation of the biguanide from 2,5-dichloroaniline and dicyandiamide, followed by conversion to the hydrochloride salt.
Caption: Synthesis workflow for 1-(2,5-Dichlorophenyl)biguanide hydrochloride.
Experimental Protocol
Materials:
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2,5-Dichloroaniline (CAS: 95-82-9)[8]
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Dicyandiamide (2-cyanoguanidine) (CAS: 461-58-5)[9]
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Concentrated Hydrochloric Acid
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Ethanol
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Water
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Activated Charcoal
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloroaniline (1 equivalent) and dicyandiamide (1.1 equivalents).
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Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1 v/v) to the flask to create a slurry.
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Acidification: Slowly add concentrated hydrochloric acid (1.1 equivalents) to the mixture while stirring. An exothermic reaction may be observed.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. A precipitate of the crude hydrochloride salt may form.
-
Purification (via Free Base):
-
Dilute the reaction mixture with water and make it alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide solution. This will precipitate the free base of 1-(2,5-dichlorophenyl)biguanide.
-
Filter the precipitated free base, wash with cold water, and dry.
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The crude free base can be recrystallized from a suitable solvent like aqueous ethanol.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified free base in a minimal amount of hot ethanol.
-
To the hot solution, add a stoichiometric amount of concentrated hydrochloric acid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the hydrochloride salt.
-
-
Isolation and Drying:
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the final product under vacuum to yield 1-(2,5-Dichlorophenyl)biguanide hydrochloride.
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Potential Pharmacological Activity and Mechanism of Action
While specific pharmacological data for 1-(2,5-Dichlorophenyl)biguanide hydrochloride is not extensively documented, the known activities of structurally related biguanides provide a strong basis for inferring its potential therapeutic applications.
Antimicrobial and Antifungal Activity
Biguanide derivatives, particularly those with chlorophenyl substitutions, are known to possess significant antimicrobial properties.[4] The proposed mechanism of action involves the interaction of the cationic biguanide moiety with the negatively charged components of microbial cell membranes, such as phospholipids.[10] This interaction disrupts the membrane integrity, leading to leakage of cellular contents and ultimately cell death. It is plausible that 1-(2,5-Dichlorophenyl)biguanide hydrochloride exhibits broad-spectrum activity against various bacteria and fungi.[11]
Caption: Postulated mechanism of antimicrobial action for 1-(2,5-Dichlorophenyl)biguanide.
Antimalarial Potential
The biguanide class of compounds has a rich history in the development of antimalarial drugs.[12] Proguanil, a chlorophenyl-substituted biguanide, is a prodrug that is metabolized to its active form, cycloguanil, which inhibits the dihydrofolate reductase (DHFR) enzyme in the malaria parasite.[2] This enzyme is crucial for the synthesis of nucleic acids. Given its structural similarity to other antimalarial biguanides, 1-(2,5-Dichlorophenyl)biguanide hydrochloride could potentially exhibit antimalarial activity, possibly through a similar mechanism of action.[3]
Conclusion and Future Directions
1-(2,5-Dichlorophenyl)biguanide hydrochloride is a compound with a well-defined molecular structure and physicochemical properties that can be synthesized through established chemical routes. Based on the known pharmacology of related biguanides, it holds potential for investigation as an antimicrobial, antifungal, and antimalarial agent. This technical guide provides a solid foundation for researchers to synthesize and characterize this molecule and to explore its biological activities. Future work should focus on obtaining experimental spectroscopic data to confirm the predicted structural features and on conducting in vitro and in vivo studies to validate the hypothesized pharmacological properties.
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